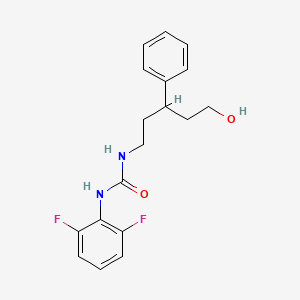

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Descripción

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group at the 1-position and a 5-hydroxy-3-phenylpentyl chain at the 3-position of the urea backbone. The hydroxyl group in the pentyl chain may enhance solubility or hydrogen-bonding capacity compared to purely lipophilic substituents like adamantane or halogenated aryl groups seen in related compounds.

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPSTAFUPCBQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound’s closest structural analogs are 1,3-disubstituted ureas with fluorinated aryl groups or bulky alkyl/aryl substituents. Key comparisons include:

Key Observations :

Fluorine Substitution Patterns :

- The 2,6-difluorophenyl group in the target compound and compound 5d provides symmetry, which often correlates with higher melting points (e.g., 182–183°C for 5d ) due to efficient crystal packing. In contrast, asymmetric fluorination (e.g., 3,5-difluorophenyl in 5g ) reduces melting points (124–125°C) .

- The target compound’s 5-hydroxy-3-phenylpentyl chain introduces conformational flexibility and polarity, likely reducing its melting point compared to rigid adamantane derivatives.

Functional Group Impact: Hydroxyl Group: The hydroxyl in the target compound may improve aqueous solubility compared to adamantane-based analogs like 5d or 5g, which are highly lipophilic. This feature could enhance bioavailability or metabolic stability.

Synthetic Accessibility :

- Adamantane-containing ureas (e.g., 5d , 5g ) exhibit variable yields (10–70%), with lower yields possibly due to steric hindrance from the adamantyl group . The target compound’s synthesis might face similar challenges if the hydroxyalkyl chain requires protection/deprotection steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.